(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities . The compound also contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Thiazolidinones can undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups present in the molecule can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Spectroscopic Analysis
This compound, like its furan derivatives, can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These methods are crucial for understanding the structural and electronic properties of the compound, which can be essential for its application in material science and chemical synthesis.
Molecular Electronics
The electronic properties derived from spectroscopic analysis may have implications for molecular electronics. The compound’s ability to conduct electricity or act as a semiconductor can be explored for use in electronic devices at a molecular level .
Pharmaceutical Research
Compounds with a furan nucleus, like the one , often exhibit biological activity. This particular compound could be investigated for its potential therapeutic effects, including its role as an inhibitor in enzymatic reactions relevant to disease pathways .
Cancer Research
The compound has shown promise as a selective NEK6 kinase inhibitor. NEK6 is overexpressed in various human cancers, and inhibitors like this compound could be valuable in developing new cancer treatments .
Drug Discovery
In the context of drug discovery, the compound’s inhibitory activity against human sirtuin 2 (SIRT2) has been noted. SIRT2 is a target for cancer, neurodegenerative diseases, type II diabetes, and bacterial infections, making this compound a candidate for further drug development .
Chemical Synthesis
The compound’s structure allows for potential reactivity with other chemicals, which could be exploited in synthetic chemistry to create new compounds with desired properties for various industrial applications .
Material Science
Due to its structural characteristics, the compound could be used in the development of new materials, particularly polymers that require specific mechanical or thermal properties .
Analytical Chemistry
As a compound with distinct spectroscopic signatures, it can serve as a standard or reference in analytical procedures, helping to identify or quantify similar compounds in complex mixtures .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJUPLWGDWYKY-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.